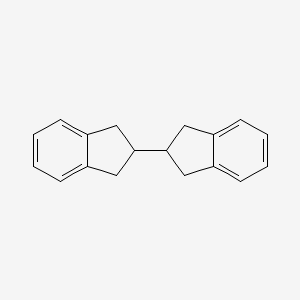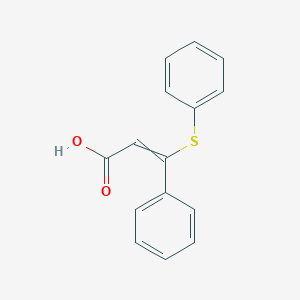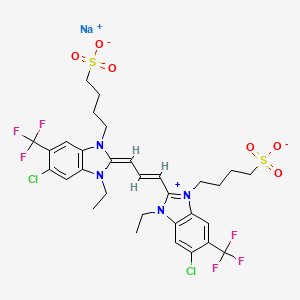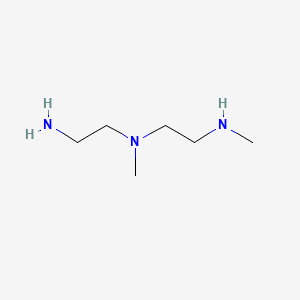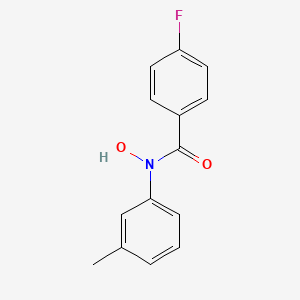
4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom and a hydroxy group, and the amide nitrogen is bonded to a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-Fluoro-3-methylphenyl isocyanate and hydroxylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.
Procedure: The isocyanate is added dropwise to a solution of hydroxylamine in the solvent, and the mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-Fluoro-N-(3-methylphenyl)benzamide.
Reduction: Formation of 4-Fluoro-N-(3-methylphenyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
4-Fluoro-N-hydroxy-N-(3-methylphenyl)benzamide can be compared with other similar compounds, such as:
4-Fluoro-N-hydroxy-N-phenylbenzamide: Lacks the methyl group, which may affect its binding affinity and specificity.
4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide: The position of the methyl group can influence the compound’s reactivity and interactions.
4-Fluoro-N-hydroxy-N-(3-chlorophenyl)benzamide: The presence of a chlorine atom instead of a methyl group can alter the compound’s chemical properties and biological activity.
属性
CAS 编号 |
32919-47-4 |
|---|---|
分子式 |
C14H12FNO2 |
分子量 |
245.25 g/mol |
IUPAC 名称 |
4-fluoro-N-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-10-3-2-4-13(9-10)16(18)14(17)11-5-7-12(15)8-6-11/h2-9,18H,1H3 |
InChI 键 |
VROOANGVKURJFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=CC=C(C=C2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


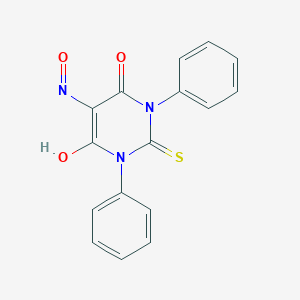
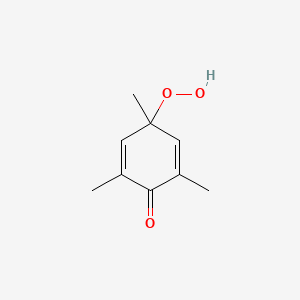

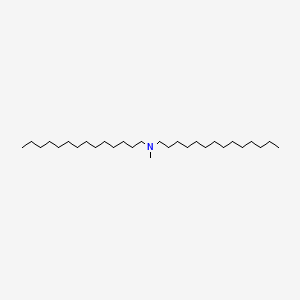
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
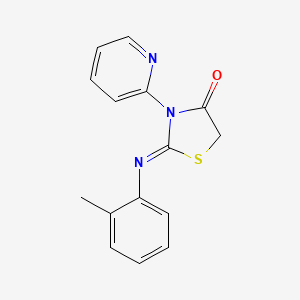
![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
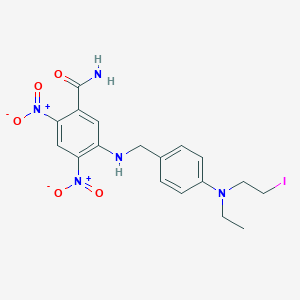
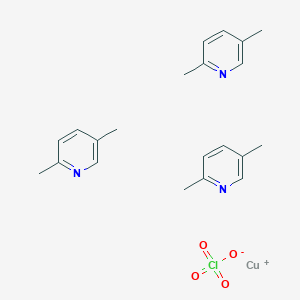
![4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14674444.png)
